molecular formula C23H18N2O3S B3556210 ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE

ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B3556210
M. Wt: 402.5 g/mol
InChI Key: JNMGZOZYLBJVPX-UHFFFAOYSA-N
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Description

ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a cyano group, a methoxyphenyl group, and a phenylpyridinyl group

Preparation Methods

The synthesis of ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate to form ethyl-4’-methoxy-2-cyanocinnamate . This intermediate can then undergo further reactions to introduce the pyridinyl and sulfanyl groups, resulting in the final compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, catalysts, and solvents.

Chemical Reactions Analysis

ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with similar compounds such as:

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate : This compound shares the cyano and methoxyphenyl groups but differs in its overall structure and properties.
  • N-aryl cyanoacetamides : These compounds have similar cyano and aryl groups but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields.

Properties

IUPAC Name

ethenyl 2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-3-28-22(26)15-29-23-20(14-24)19(16-9-11-18(27-2)12-10-16)13-21(25-23)17-7-5-4-6-8-17/h3-13H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMGZOZYLBJVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
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ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
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ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
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ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
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ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE
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ETHENYL 2-{[3-CYANO-4-(4-METHOXYPHENYL)-6-PHENYLPYRIDIN-2-YL]SULFANYL}ACETATE

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